molecular formula C11H14N2OS B584744 2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine CAS No. 157763-18-3

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine

Cat. No.: B584744
CAS No.: 157763-18-3
M. Wt: 222.306
InChI Key: TYDVTGBTVBHQLS-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with biological pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzothiazole: Similar in structure but lacks the propan-2-amine group.

    2-(6-Ethoxy-1,3-benzothiazol-2-yl)propan-2-amine: Similar but with an ethoxy group instead of a methoxy group.

    2-(6-Methyl-1,3-benzothiazol-2-yl)propan-2-amine: Similar but with a methyl group instead of a methoxy group.

Uniqueness

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with specific molecular targets, making it distinct from its analogs .

Properties

CAS No.

157763-18-3

Molecular Formula

C11H14N2OS

Molecular Weight

222.306

IUPAC Name

2-(6-methoxy-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C11H14N2OS/c1-11(2,12)10-13-8-5-4-7(14-3)6-9(8)15-10/h4-6H,12H2,1-3H3

InChI Key

TYDVTGBTVBHQLS-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC2=C(S1)C=C(C=C2)OC)N

Synonyms

2-Benzothiazolemethanamine,6-methoxy-alpha,alpha-dimethyl-(9CI)

Origin of Product

United States

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